sn-Glycerol 3-phosphate (biscyclohexylammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sn-Glycerol 3-phosphate (biscyclohexylammonium salt): is a chemical compound with the empirical formula C3H9O6P · 2C6H13N and a molecular weight of 370.42 This compound is an important intermediate in carbohydrate and lipid metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: sn-Glycerol 3-phosphate (biscyclohexylammonium salt) is produced through the reduction of dihydroxyacetone phosphate using NADH formed during glycolysis . The compound can be synthesized in the laboratory by reacting glycerol with phosphoric acid in the presence of cyclohexylamine .
Industrial Production Methods: The industrial production of sn-Glycerol 3-phosphate (biscyclohexylammonium salt) involves large-scale chemical synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: sn-Glycerol 3-phosphate (biscyclohexylammonium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glyceraldehyde 3-phosphate, while reduction can produce glycerol .
Scientific Research Applications
Mechanism of Action
The mechanism of action of sn-Glycerol 3-phosphate (biscyclohexylammonium salt) involves its role as an intermediate in carbohydrate and lipid metabolic pathways . It is produced from glycerol by glycerol kinase or from dihydroxyacetone phosphate by glycerol 3-phosphate dehydrogenase . The compound may enter the glycerol-3-phosphate shuttle to generate NAD+, or it may be converted to glyceraldehyde 3-phosphate and enter glycolysis or the lipid biosynthesis pathway .
Comparison with Similar Compounds
- sn-Glycerol 1-phosphate lithium salt
- 4-Nitrophenyl phosphate bis(cyclohexylammonium) salt
- Z-Tle-OH (dicyclohexylammonium) salt
Comparison: sn-Glycerol 3-phosphate (biscyclohexylammonium salt) is unique due to its specific role in the glycerol-3-phosphate shuttle and its involvement in both carbohydrate and lipid metabolic pathways . Other similar compounds may have different roles or be involved in different metabolic pathways, making sn-Glycerol 3-phosphate (biscyclohexylammonium salt) particularly valuable in studies related to energy production and metabolism .
Properties
Molecular Formula |
C15H35N2O6P |
---|---|
Molecular Weight |
370.42 g/mol |
IUPAC Name |
cyclohexylazanium;[(2R)-2,3-dihydroxypropyl] phosphate |
InChI |
InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;;3-/m..1/s1 |
InChI Key |
FWIDSLORBURWJY-CFMHHUGTSA-N |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C([C@H](COP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C(COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.